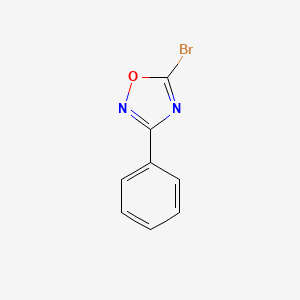
5-Bromo-3-phényl-1,2,4-oxadiazole
Vue d'ensemble
Description
5-Bromo-3-phenyl-1,2,4-oxadiazole is a heterocyclic compound characterized by a five-membered ring containing one oxygen and two nitrogen atomsThe molecular formula of 5-Bromo-3-phenyl-1,2,4-oxadiazole is C8H5BrN2O, and it has a molecular weight of 225.04 g/mol .
Applications De Recherche Scientifique
Mécanisme D'action
Target of Action
It’s known that 1,2,4-oxadiazoles, the class of compounds to which it belongs, have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . These compounds interact with various enzymes and receptors in the body, making them potential targets .
Mode of Action
1,2,4-oxadiazoles are known to interact with their targets via numerous non-covalent interactions . The compound’s interaction with its targets leads to changes in the biochemical pathways, resulting in its anti-infective activity .
Pharmacokinetics
It’s known that the compound is lipophilic in nature, suggesting that it should cross the blood-brain barrier . Its lipophilicity, indicated by a log P value greater than 2.6, suggests high absorption and distribution within the body .
Result of Action
Given its anti-infective activity, it can be inferred that the compound likely inhibits the growth of infectious agents, such as bacteria and viruses, at the molecular and cellular levels .
Action Environment
It’s known that the compound should be handled in a well-ventilated place, and contact with skin and eyes should be avoided . These precautions suggest that the compound’s action and stability may be affected by environmental conditions, such as temperature and humidity .
Analyse Biochimique
Biochemical Properties
5-Bromo-3-phenyl-1,2,4-oxadiazole has been found to interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is largely dependent on the specific structure of the oxadiazole derivative . For instance, some oxadiazole derivatives have been found to have good agonistic activity on dopamine receptors .
Cellular Effects
The effects of 5-Bromo-3-phenyl-1,2,4-oxadiazole on cells and cellular processes are diverse. It has been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, some oxadiazole derivatives have been found to have anti-Parkinson’s activity, measured in vivo using albino rats .
Molecular Mechanism
The molecular mechanism of action of 5-Bromo-3-phenyl-1,2,4-oxadiazole involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The specific mechanism of action is dependent on the specific structure of the oxadiazole derivative and the biological system in which it is studied .
Temporal Effects in Laboratory Settings
The effects of 5-Bromo-3-phenyl-1,2,4-oxadiazole can change over time in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 5-Bromo-3-phenyl-1,2,4-oxadiazole can vary with different dosages in animal models . This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
5-Bromo-3-phenyl-1,2,4-oxadiazole may be involved in various metabolic pathways, interacting with enzymes or cofactors . This could also include any effects on metabolic flux or metabolite levels .
Transport and Distribution
5-Bromo-3-phenyl-1,2,4-oxadiazole is transported and distributed within cells and tissues . This could include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of 5-Bromo-3-phenyl-1,2,4-oxadiazole and any effects on its activity or function could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-phenyl-1,2,4-oxadiazole typically involves the cyclization of amidoximes with carboxylic acids or their derivatives. One common method includes the reaction of benzamidoxime with bromoacetic acid under reflux conditions in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) . The reaction proceeds through the formation of an intermediate, which cyclizes to form the oxadiazole ring.
Industrial Production Methods: Industrial production of 5-Bromo-3-phenyl-1,2,4-oxadiazole may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure efficient heat and mass transfer, as well as the use of automated systems for precise control of reaction conditions .
Analyse Des Réactions Chimiques
Types of Reactions: 5-Bromo-3-phenyl-1,2,4-oxadiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The oxadiazole ring can be oxidized or reduced, leading to the formation of different derivatives.
Common Reagents and Conditions:
Substitution: Reagents such as sodium azide or thiourea can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like manganese dioxide (MnO2) can be employed.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted oxadiazoles can be formed.
Oxidation Products: Oxidation can lead to the formation of oxadiazole N-oxides.
Comparaison Avec Des Composés Similaires
1,2,3-Oxadiazole: Less stable and less commonly used in medicinal chemistry.
1,2,5-Oxadiazole: Also less stable compared to 1,2,4-oxadiazole.
1,3,4-Oxadiazole: More stable and frequently used in drug design.
Uniqueness: 5-Bromo-3-phenyl-1,2,4-oxadiazole is unique due to its balanced stability and reactivity, making it a versatile scaffold for the development of new therapeutic agents and materials .
Propriétés
IUPAC Name |
5-bromo-3-phenyl-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O/c9-8-10-7(11-12-8)6-4-2-1-3-5-6/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIZUZAUECBVCII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70677541 | |
| Record name | 5-Bromo-3-phenyl-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70677541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1263279-50-0 | |
| Record name | 5-Bromo-3-phenyl-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70677541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-3-phenyl-1,2,4-oxadiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![(3aR,7aS)-5-((Benzyloxy)carbonyl)-2-(tert-butoxycarbonyl)octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylic acid](/img/structure/B597436.png)
![3-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B597438.png)

![N-((S)-1-Amino-3-(4-(8-((S)-1-hydroxyethyl)imidazo[1,2-a]pyridin-2-yl)phenyl)propan-2-yl)-3-chloro-4-isopropoxybenzamide](/img/structure/B597442.png)
